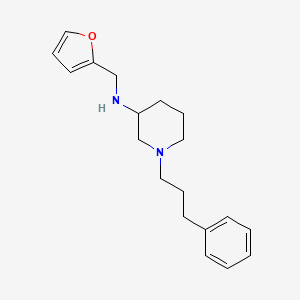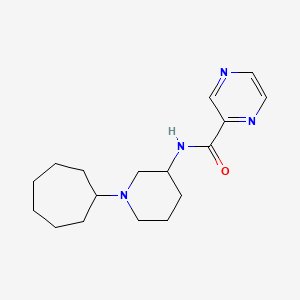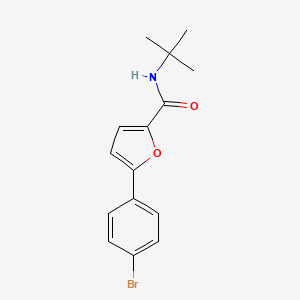![molecular formula C17H15ClN6O B6127764 N-(3-CHLORO-2-METHYLPHENYL)-N'-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE](/img/structure/B6127764.png)
N-(3-CHLORO-2-METHYLPHENYL)-N'-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps may include:
Formation of the pyrimidinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the guanidine moiety: This can be done through nucleophilic substitution reactions.
Chlorination and methylation: These steps involve introducing the chloro and methyl groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
化学反応の分析
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Catalysts: Such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
類似化合物との比較
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE analogs: Compounds with similar structures but different substituents.
Other pyrimidinyl guanidines: Compounds with the same core structure but different functional groups.
Uniqueness
The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-N’-[6-OXO-4-(4-PYRIDYL)-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(6-oxo-4-pyridin-4-yl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O/c1-10-12(18)3-2-4-13(10)21-16(19)24-17-22-14(9-15(25)23-17)11-5-7-20-8-6-11/h2-9H,1H3,(H4,19,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSILGOQGLKTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=NC2=NC(=CC(=O)N2)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=NC=C3)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)
![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)
![2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B6127713.png)

![[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6127730.png)


![2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine](/img/structure/B6127752.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6127754.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B6127762.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
